

JNJ-47965567: Application Notes for Solubility and Vehicle for Injection

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Compound of Interest		
Compound Name:	JNJ-47965567	
Cat. No.:	B15586329	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and administration of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.

Compound Information

Parameter	Value	Source
Molecular Weight	488.64 g/mol	
Formula	C28H32N4O2S	
CAS Number	1428327-31-4	
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Storage	Store at +4°C for short term, -20°C for long term	[2]

Solubility Data



JNJ-47965567 exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes the quantitative solubility data.

Solvent	Concentration	Notes	Source
Dimethyl Sulfoxide (DMSO)	100 mM (or 100 mg/mL)	Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic may be needed.	[3]
1 eq. HCl	50 mM		
Dimethylformamide (DMF)	30 mg/mL	[1]	_
Ethanol	12.5 mg/mL	[1]	-
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	[1]	-
Water	Insoluble	[4]	

Vehicle for Injection

For in vivo administration, particularly for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a cyclodextrin-based vehicle is recommended to improve the solubility and bioavailability of **JNJ-47965567**.

Vehicle Component	Concentration	Application	Source
β-cyclodextrin (β-CD)	30% (w/v) in Milli-Q water	In vivo studies (i.p. injection)	[5]
Sulfobutylether-β- cyclodextrin (SBE-β- cyclodextrin)	30%	In vivo studies (i.p. & s.c. injection)	[6][7][8]

Experimental Protocols



Preparation of JNJ-47965567 for In Vitro Studies

This protocol is suitable for preparing stock solutions for cell-based assays.

Materials:

- JNJ-47965567 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Allow the JNJ-47965567 vial to equilibrate to room temperature before opening.
- Weigh the desired amount of JNJ-47965567 powder in a sterile tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mM or 100 mM).[5]
- Vortex the solution vigorously to aid dissolution.
- If necessary, sonicate the solution in a water bath to ensure complete solubilization.
- Store the stock solution at -20°C until required.[5]

Preparation of JNJ-47965567 for In Vivo Injection

This protocol describes the preparation of **JNJ-47965567** using a cyclodextrin-based vehicle for animal studies.

Materials:

JNJ-47965567 powder



- 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
- Milli-Q water or sterile water for injection
- Sterile conical tubes or vials
- Rotator or orbital shaker
- · Water bath sonicator
- Sterile syringe filters (0.22 μm)

Protocol:

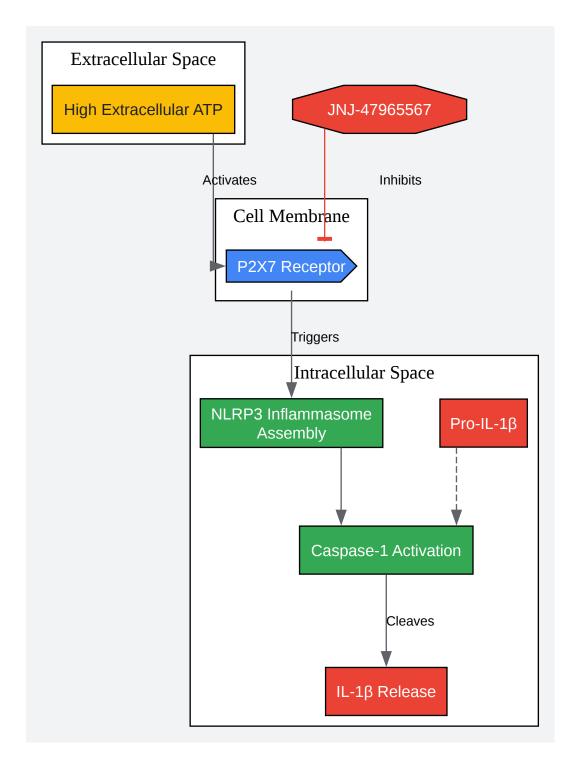
- Prepare the vehicle: Dissolve 30% (w/v) of β -CD or SBE- β -cyclodextrin in Milli-Q water. For example, add 3 g of cyclodextrin to a final volume of 10 mL of water.
- Solubilize JNJ-47965567:
 - Add the desired amount of JNJ-47965567 to the prepared cyclodextrin solution to achieve the final desired concentration (e.g., 5 mg/mL).[5]
 - Place the mixture on a rotator at 45°C for 2 hours.[5]
 - Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.
- Sterilization: Filter sterilize the final solution using a 0.22 µm syringe filter.
- Storage: Store the prepared solution at 4°C for up to 7 days. It is recommended to prepare fresh stocks weekly.[5]

Signaling Pathway and Experimental Workflow JNJ-47965567 Mechanism of Action

JNJ-47965567 is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[9] In the central nervous system, particularly in microglia, the activation of the P2X7



receptor by high concentrations of extracellular ATP (often released during cellular stress or injury) triggers a signaling cascade. This leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the proinflammatory cytokine IL-1 β .[6] **JNJ-47965567** blocks this pathway by inhibiting the P2X7 receptor.





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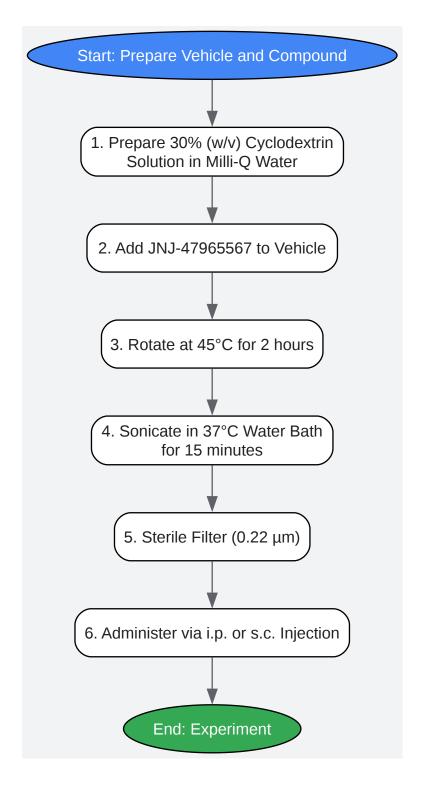
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Caption: Mechanism of action of JNJ-47965567.

Experimental Workflow for In Vivo Administration

The following diagram outlines the key steps for preparing and administering **JNJ-47965567** in a preclinical animal model.





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